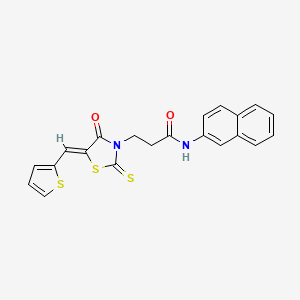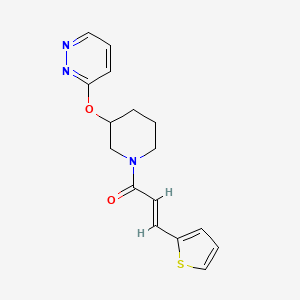
(E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PDP-T and is a member of the class of compounds known as pyridazine derivatives. PDP-T is a potent inhibitor of a specific enzyme that is involved in the regulation of various physiological processes, making it a promising candidate for the treatment of several diseases.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Biological Activity
Compounds similar to "(E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one" have been synthesized for their potential biological activities. For instance, the synthesis of novel pyrimidine-2-thiol, pyrazole, pyran derivatives from a starting compound closely related to the one has shown potent anti-inflammatory and antioxidant activities both in vitro and in vivo (Shehab, Abdellattif, & Mouneir, 2018). These findings highlight the therapeutic potential of these heterocyclic derivatives in treating conditions associated with oxidative stress and inflammation.
Pharmaceutical Patent Insights
Patent literature reflects the interest in compounds with structures similar to "(E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one" for various pharmacological applications. Patents describe the synthesis and activity of related compounds with potential uses in treating cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic conditions (Habernickel, 2002). This underscores the compound's versatility in drug development and its significance in addressing a broad range of health issues.
Analgesic and Antiparkinsonian Activities
Research into substituted pyridine derivatives, including those synthesized from compounds structurally related to "(E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one," has revealed good analgesic and antiparkinsonian activities. These activities are comparable to reference drugs like Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008). This indicates the potential of such compounds in the development of new treatments for pain and Parkinson's disease.
Anticonvulsant Properties
The structural and electronic properties of anticonvulsant drugs, including those related to the compound , have been examined, revealing insights into their action mechanisms (Georges, Vercauteren, Evrard, & Durant, 1989). Understanding these properties aids in the rational design of new anticonvulsant medications.
Insecticidal Applications
Some pyridine derivatives have demonstrated significant insecticidal activities, offering a basis for developing new pest control agents (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014). This research area expands the utility of such compounds beyond medical applications to agricultural ones.
Eigenschaften
IUPAC Name |
(E)-1-(3-pyridazin-3-yloxypiperidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-16(8-7-14-5-3-11-22-14)19-10-2-4-13(12-19)21-15-6-1-9-17-18-15/h1,3,5-9,11,13H,2,4,10,12H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGKUBFAASVGKO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CS2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CS2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

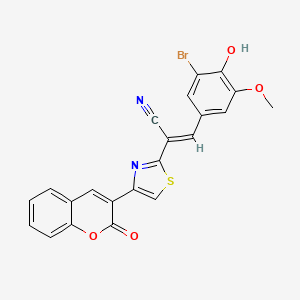


![N-(4-methylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetamide](/img/structure/B2931132.png)
![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2931134.png)
![N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)benzene-1,4-diamine](/img/structure/B2931135.png)
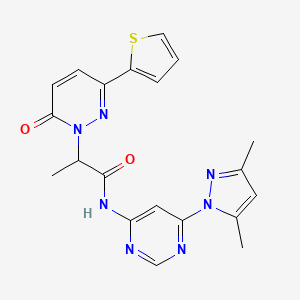
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2931137.png)
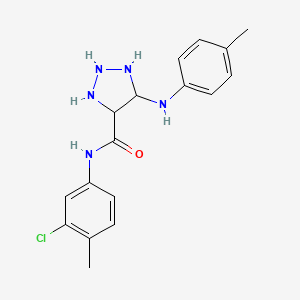
![7,7-Dimethyl-2-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2931139.png)
![1-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethanamine;hydrobromide](/img/structure/B2931141.png)


